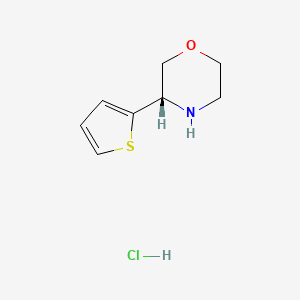
7H-Purine-2,6-diamine bis(sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Purine-2,6-diamine bis(sulfate): . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-2,6-diamine bis(sulfate) involves the reaction of 2,6-diaminopurine with sulfuric acid. One method involves adding 2,6-diaminopurine to a mixture of hydrofluoric acid and pyridine at about 15°C, followed by cooling the reactor content to -15°C .
Industrial Production Methods: Industrial production methods for 7H-Purine-2,6-diamine bis(sulfate) are not well-documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 7H-Purine-2,6-diamine bis(sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7H-Purine-2,6-diamine bis(sulfate) is used as a reagent in various organic synthesis reactions .
Biology: In biology, it is used in the study of nucleic acids and their analogs. It has been used to investigate the role of purine derivatives in DNA and RNA structures .
Medicine: It has been shown to cause cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapies .
Industry: In industry, it is used in the production of various biochemical reagents and as a starting material for the synthesis of more complex organic compounds .
Wirkmechanismus
The mechanism of action of 7H-Purine-2,6-diamine bis(sulfate) involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially disrupting their normal functions. This disruption can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include various enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-chloropurine
- 7H-Purin-2-amine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Comparison: 7H-Purine-2,6-diamine bis(sulfate) is unique in its ability to cause cell cycle arrest in cancer cells, which is not a common feature among all purine derivatives. Its bis(sulfate) form also enhances its solubility and stability, making it more suitable for various biochemical applications .
Eigenschaften
Molekularformel |
C5H10N6O8S2 |
|---|---|
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
7H-purine-2,6-diamine;sulfuric acid |
InChI |
InChI=1S/C5H6N6.2H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;2*1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);2*(H2,1,2,3,4) |
InChI-Schlüssel |
HIWXXLHSNSJYPC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-3-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12935326.png)
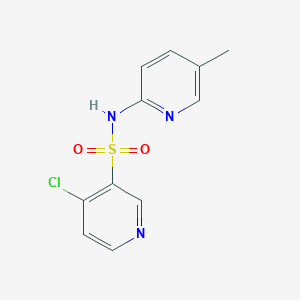
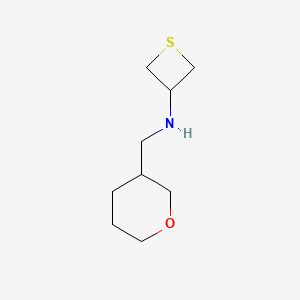
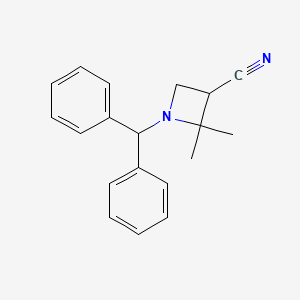
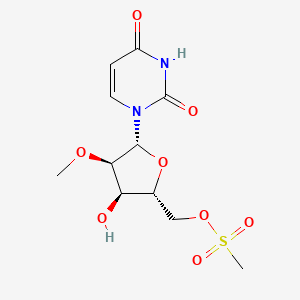
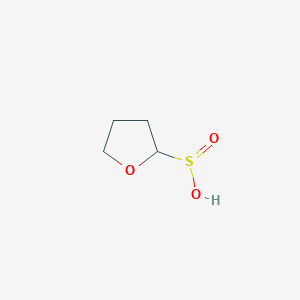
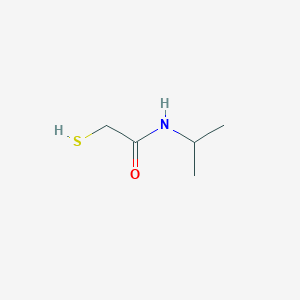
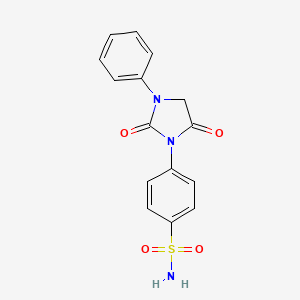
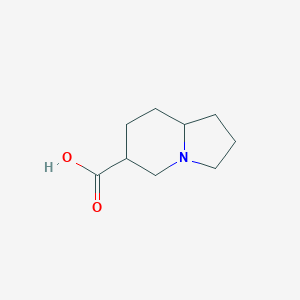
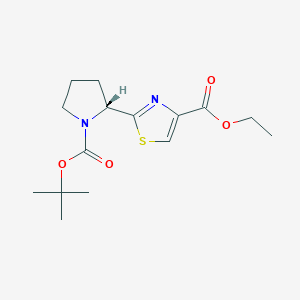
![Acetic acid, [(5-methoxy-2-phenyl-1H-indol-3-yl)thio]-](/img/structure/B12935368.png)
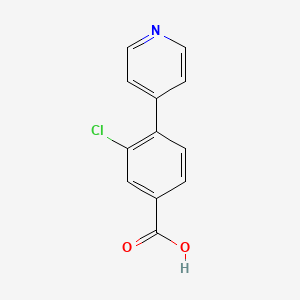
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B12935376.png)
